(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-hydroxypiperidin-1-yl)methanone (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-hydroxypiperidin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13408960
InChI: InChI=1S/C14H17NO4/c16-10-4-3-7-15(8-10)14(17)13-9-18-11-5-1-2-6-12(11)19-13/h1-2,5-6,10,13,16H,3-4,7-9H2
SMILES: C1CC(CN(C1)C(=O)C2COC3=CC=CC=C3O2)O
Molecular Formula: C14H17NO4
Molecular Weight: 263.29 g/mol

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-hydroxypiperidin-1-yl)methanone

CAS No.:

Cat. No.: VC13408960

Molecular Formula: C14H17NO4

Molecular Weight: 263.29 g/mol

* For research use only. Not for human or veterinary use.

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-hydroxypiperidin-1-yl)methanone -

Specification

Molecular Formula C14H17NO4
Molecular Weight 263.29 g/mol
IUPAC Name 2,3-dihydro-1,4-benzodioxin-3-yl-(3-hydroxypiperidin-1-yl)methanone
Standard InChI InChI=1S/C14H17NO4/c16-10-4-3-7-15(8-10)14(17)13-9-18-11-5-1-2-6-12(11)19-13/h1-2,5-6,10,13,16H,3-4,7-9H2
Standard InChI Key XWAYGGBYURUVNR-UHFFFAOYSA-N
SMILES C1CC(CN(C1)C(=O)C2COC3=CC=CC=C3O2)O
Canonical SMILES C1CC(CN(C1)C(=O)C2COC3=CC=CC=C3O2)O

Introduction

Synthesis Methods

The synthesis of (2,3-Dihydrobenzo[b]dioxin-2-yl)(3-hydroxypiperidin-1-yl)methanone would likely involve several steps, including the formation of the benzo[b]dioxin and piperidine components, followed by their coupling. Common methods for forming such compounds include:

  • Amide Bond Formation: This involves reacting an acid chloride derived from the benzo[b]dioxin part with the amine group of the piperidine derivative.

  • Esterification and Amidation: Alternatively, esterification followed by amidation could be used if the piperidine derivative is available in a suitable form.

Synthesis StepDescription
Formation of Acid ChlorideReaction of the benzo[b]dioxin derivative with thionyl chloride or phosphorus pentachloride
Amide Bond FormationReaction of the acid chloride with the piperidine derivative in the presence of a base

Biological Activities and Research Findings

While specific biological activities of (2,3-Dihydrobenzo[b]dioxin-2-yl)(3-hydroxypiperidin-1-yl)methanone are not well-documented, compounds with similar structures have shown potential in various therapeutic areas. For example, benzo[b]dioxin derivatives have been explored for their antioxidant and anti-inflammatory properties, while piperidine derivatives are known for their roles in central nervous system modulation.

Potential Biological ActivityDescription
Antioxidant ActivityPotential to scavenge free radicals and protect against oxidative stress
Anti-inflammatory ActivityPossible role in reducing inflammation through various pathways
Central Nervous System ModulationPotential effects on neurotransmitter systems or receptors

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